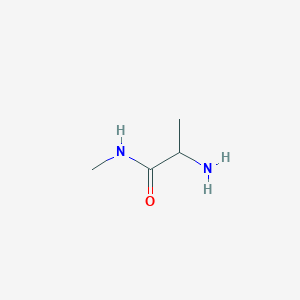

2-Amino-N-methylpropanamide

Description

Significance of Alpha-Amino Amide Derivatives in Contemporary Chemistry

Alpha-amino amide derivatives are a class of organic compounds characterized by an amide group and an amino group attached to the same carbon atom (the alpha-carbon). This structural motif is of fundamental importance in chemistry and biology. They form the backbone of peptides and proteins, where amino acids are linked by amide bonds. libretexts.org The amide linkage is crucial for the structure and function of these essential biological macromolecules. libretexts.org

In contemporary chemistry, alpha-amino amides are recognized as valuable synthons and organocatalysts. rsc.orgmdpi.com Their inherent chirality and the presence of both nucleophilic (amino) and electrophilic (carbonyl) centers make them versatile intermediates in the synthesis of complex molecules. acs.org Researchers have demonstrated their utility in various asymmetric organic transformations, including aldol (B89426) reactions, Strecker reactions, and Michael additions. mdpi.com The ability to prepare these derivatives with high efficiency and stereocontrol is a significant area of research, with methods like flow photocatalysis emerging as a rapid and effective approach. rsc.org

The significance of these derivatives extends to medicinal chemistry, where they serve as intermediates in the synthesis of pharmaceutical compounds. ontosight.ai The development of stereospecific drugs often relies on chiral building blocks like alpha-amino amides to enhance efficacy and reduce potential side effects.

Overview of Stereoisomers and Their Research Relevance

Stereoisomerism is a critical concept in the study of 2-Amino-N-methylpropanamide, as the alpha-carbon is a chiral center, meaning it can exist in two non-superimposable mirror-image forms known as enantiomers. chemrevise.org These are designated as (S)-2-Amino-N-methylpropanamide and (R)-2-Amino-N-methylpropanamide.

The spatial arrangement of atoms in these stereoisomers can lead to different biological activities and chemical properties. chemrevise.org Consequently, much of the research on this compound is focused on its specific enantiomers, particularly the (S)-form, which is often used as a chiral building block in organic synthesis. The ability to synthesize enantiomerically pure forms of this compound is crucial for its application in pharmaceutical research and development, where a specific stereoisomer may exhibit the desired therapeutic effect while the other may be inactive or even detrimental.

The hydrochloride salts of these enantiomers, (S)-2-Amino-N-methylpropanamide hydrochloride and (R)-2-Amino-N-methylpropanamide hydrochloride, are also common in research settings. biosynth.com These salts are often more stable and easier to handle than the free base.

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound primarily revolves around its synthesis, chemical properties, and applications as a synthetic intermediate. The main objectives of this research include:

Development of efficient synthetic routes: Researchers aim to create stereospecific methods for synthesizing the (S) and (R) enantiomers of this compound. This often involves starting from readily available chiral precursors like (S)-2-aminopropanoic acid (L-alanine) and employing various coupling and protecting group strategies.

Characterization of its chemical reactivity: Studies investigate how the amino and amide functional groups of this compound participate in various chemical reactions. This includes oxidation, reduction, and substitution reactions to form new derivatives.

Application in the synthesis of complex molecules: A significant area of research is the utilization of this compound as a building block for constructing more complex and often biologically active molecules. Its chiral nature is particularly valuable in the synthesis of enantiomerically pure pharmaceuticals.

Below is a table summarizing the key properties of this compound and its hydrochloride salt.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-3(5)4(7)6-2/h3H,5H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQYFZPCICOPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337283 | |

| Record name | 2-Amino-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32012-12-7 | |

| Record name | 2-Amino-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparation Strategies

General Synthetic Routes for 2-Amino-N-methylpropanamide and its Enantiomers

The construction of this compound and its specific enantiomers involves carefully controlled reactions that preserve or establish the desired stereochemistry.

The synthesis of this compound and its enantiomers frequently commences with readily available amino acid derivatives. L-alanine ethyl ester hydrochloride serves as a common starting material. bris.ac.uk The synthesis typically begins with chiral precursors like (R)-2-amino-1-propanol or other related amino acid derivatives to ensure the desired stereochemistry.

A prevalent method involves the use of (S)-2-Aminopropanoic acid. This process includes protecting the amino group, activating the carboxyl group with coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC), followed by methylation and deprotection. Another approach utilizes the reaction of L-alanine ethyl ester hydrochloride with ethanolic methylamine (B109427). bris.ac.uk

For the synthesis of related structures, such as 2-amino-3-(4-hydroxyphenyl)-N-methylpropanamide, a common starting point is the amino acid tyrosine. The synthesis often involves the benzylation of L-tyrosine, followed by amidation and resolution to isolate the desired D-isomer.

| Precursor | Reagents/Conditions | Product |

| (S)-2-Aminopropanoic acid | 1. Amino group protection2. DCC (coupling agent)3. Methyl iodide/Sodium hydride (methylation)4. Deprotection, HCl | (S)-2-Amino-N-methylpropanamide hydrochloride |

| L-alanine ethyl ester hydrochloride | Ethanolic MeNH₂ | (S)-2-Amino-N-methylpropanamide |

| L-tyrosine | 1. Benzylation2. Amidation3. Resolution | D-2-amino-3-(4-hydroxyphenyl)-N-methylpropanamide |

Maintaining the stereochemical integrity at the alpha-carbon is critical. Stereospecific amination reactions are employed to achieve this. One technique involves the use of methylamine derivatives in a reaction that preserves the existing (S)-configuration of the starting material. In the synthesis of α-amino amides, stereospecific replacement of bromine with amine nucleophiles can be facilitated by the presence of silver (I) salts. nih.gov

Dynamic kinetic resolution (DKR) has also been shown to be effective. This process, occurring at room temperature in a polar solvent like hexamethylphosphoramide (B148902) (HMPA), can provide high levels of stereocontrol under base-catalyzed epimerization conditions. nih.gov

The formation of the hydrochloride salt of this compound is a common final step, enhancing the compound's stability and solubility in polar solvents. This is typically achieved by treating the free amine with hydrochloric acid. A common laboratory method involves bubbling hydrogen chloride gas through an anhydrous ethanol (B145695) solution of the amine, with careful monitoring by pH titration to ensure the correct stoichiometry. The resulting hydrochloride salt is often a white to off-white powder. Purification is commonly performed by recrystallization from ethanol/water mixtures.

Targeted Synthesis of N-Substituted this compound Derivatives

The core structure of this compound can be further modified to create various N-substituted derivatives with specific properties.

The synthesis of 2-Amino-N-methoxy-N-methylpropanamide often starts from a protected amino acid precursor. For instance, (S)-2-((tert-Butoxycarbonyl)amino)-N-methoxy-N-methylpropanamide, also known as Boc-Ala-NMe(OMe), is a key intermediate. medchemexpress.com The synthesis of a related compound, (S)-3-Amino-2-[(tert-butoxycarbonyl)amino]-N-methoxy-N-methylpropanamide, involves the reduction of an azide (B81097) precursor using hydrogen gas and a palladium on carbon (Pd/C) catalyst. nih.gov The tert-butoxycarbonyl (Boc) protecting group is commonly used in these syntheses. vulcanchem.com

| Starting Material | Reagents/Conditions | Product |

| (S)-3-Azido-2-[(tert-butoxycarbonyl)amino]-N-methoxy-N-methylpropanamide | H₂, 10% Pd/C, EtOH | (S)-3-Amino-2-[(tert-butoxycarbonyl)amino]-N-methoxy-N-methylpropanamide |

The synthesis of N-benzyl derivatives often involves the reaction of an appropriate amine with a benzylating agent. For example, the synthesis of N-benzyl-2, 3-dibromopropionamide can be achieved through the bromination of N-benzyl acrylamide. google.com

In the context of creating more complex molecules, such as those with a thieno[2-3-b]pyridine core, a convergent synthesis approach is utilized. mdpi.com This involves preparing distinct carbonitrile and 2-chloroacetamide (B119443) fragments, which are then coupled. mdpi.com For instance, a library of benzoyl thieno[2-3-b]pyridine derivatives was synthesized by reacting carbonitrile fragments with various 2-chloroacetamides in the presence of sodium carbonate in ethanol at reflux. mdpi.com The resulting benzoyl derivatives could then be reduced to the corresponding benzyl (B1604629) alcohol derivatives. mdpi.com

Asymmetric α-alkylation of a glycine (B1666218) Schiff base with substituted benzyl bromides using a phase transfer catalyst represents another advanced method for producing enantiomerically enriched phenylalanine derivatives, which are structurally related to N-benzyl propanamides. mdpi.comresearchgate.net

Direct Amidation Protocols for Unprotected Alpha-Amino Acids

The direct formation of an amide bond between an unprotected alpha-amino acid and an amine presents a more atom-economical and efficient synthetic route by eliminating the need for protecting group manipulations. nih.govtomsheppard.info This approach, however, must overcome the challenge of chemoselectivity, as the amino acid possesses both a nucleophilic amino group and an electrophilic carboxylic acid group, which can lead to self-reaction and polymerization. tomsheppard.info

Recent advancements have demonstrated the efficacy of Lewis acids in promoting the direct amidation of unprotected amino acids. Borate (B1201080) esters, particularly tris(2,2,2-trifluoroethyl)borate (B(OCH₂CF₃)₃), have emerged as highly effective reagents for this transformation. tomsheppard.inforsc.orgresearchgate.net These reagents are thought to activate the carboxylic acid by coordinating to both the acid and the amine, facilitating nucleophilic attack by the external amine. tomsheppard.info The use of B(OCH₂CF₃)₃ in a solvent such as cyclopentyl methyl ether (CPME) has been shown to produce α-amino amides in good to excellent yields from a variety of amino acids and amines. tomsheppard.inforsc.orgresearchgate.net

Studies have explored the scope of this direct amidation with various amino acids and amines. For instance, the reaction of alanine (B10760859) with n-propylamine using B(OCH₂CF₃)₃ has been reported to yield the corresponding amide in 71% isolated yield. tomsheppard.info While specific data for the direct amidation of alanine with methylamine to form this compound using this method is not explicitly detailed in the provided research, the general success with similar substrates suggests its feasibility.

Other Lewis acids, such as those based on silicon, have also been investigated for direct amidation. rsc.org For example, dimethyldichlorosilane has been used in a protection-activation strategy for the direct amidation of unprotected amino acids. rsc.org

Optimization of Synthetic Pathways for Enhanced Yield and Enantiomeric Purity

The synthesis of this compound, particularly its enantiomerically pure forms, requires careful optimization of the synthetic pathway to maximize yield and preserve stereochemical integrity. Key areas of focus include the control of reaction parameters, the use of stereoselective methods, and the mitigation of racemization.

Control of Reaction Conditions: Temperature, Solvent Systems, and Reagent Stoichiometry

The yield and purity of this compound are highly dependent on the precise control of reaction conditions.

Temperature: Temperature plays a critical role in reaction kinetics and selectivity. In direct amidation reactions using borate esters, temperatures are typically elevated (e.g., 80-125 °C) to drive the reaction to completion. rsc.org However, in peptide coupling reactions, lower temperatures are often preferred to minimize racemization. highfine.com

Solvent Systems: The choice of solvent can significantly impact solubility, reactivity, and the extent of side reactions. For direct amidation with borate reagents, ethereal solvents like cyclopentyl methyl ether (CPME) have been found to be effective. tomsheppard.info In more traditional peptide synthesis, a variety of polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM) are commonly used. peptide.com

Reagent Stoichiometry: The molar ratio of reactants is a crucial parameter. In the synthesis of (S)-2-Amino-N-methylpropanamide hydrochloride from L-alanine methyl ester hydrochloride, a significant excess of methylamine (e.g., 7.0 equivalents) is used to prevent the hydrolysis of the ester and ensure complete amidation. In direct amidation protocols, an excess of the amine component is also often employed. tomsheppard.info

Mitigation of Racemization during Synthesis

Racemization, the process by which an enantiomerically pure compound is converted into a mixture of enantiomers, is a major concern in the synthesis of chiral amides from amino acids. highfine.comacs.org The activation of the carboxylic acid group, a necessary step for amide bond formation, increases the acidity of the α-proton, making it susceptible to abstraction by a base and subsequent loss of stereochemical information. highfine.com

Several strategies are employed to minimize racemization:

Choice of Coupling Reagent and Additives: The combination of the coupling reagent and an additive is critical. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are often used in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). highfine.combachem.comnih.gov These additives react with the activated amino acid to form an active ester that is less prone to racemization. highfine.com Uronium/aminium-based coupling reagents like HATU also show varying degrees of racemization depending on the reaction conditions. nih.gov

Base Selection: The basicity and steric hindrance of the base used in the coupling reaction have a significant impact on racemization. highfine.com Weakly basic and sterically hindered bases, such as N-methylmorpholine (NMM) and 2,4,6-collidine, are generally preferred over stronger, less hindered bases like diisopropylethylamine (DIEA). highfine.com

Protecting Groups: As mentioned previously, urethane-based protecting groups (Boc, Fmoc, Cbz) are effective at preventing racemization of the N-protected amino acid during coupling. bachem.com

Reaction Temperature: Performing the coupling reaction at low temperatures (e.g., 0 °C) can help to reduce the rate of racemization. highfine.com

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the Amino and Amide Functional Groups

The primary amine and the secondary amide in 2-Amino-N-methylpropanamide exhibit distinct reactivities, allowing for selective transformations under controlled conditions.

Oxidation Reactions: Formation of Nitroso, Nitro, and Oxo Derivatives

The primary amino group of this compound is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of nitroso or nitro derivatives. For instance, controlled oxidation can convert the amino group into a nitroso (-NO) or a nitro (-NO2) group. Common reagents for such transformations include hydrogen peroxide or potassium permanganate. Furthermore, oxidation can also target the carbon atom bearing the amino group, potentially yielding an oxo derivative.

| Reactant | Oxidizing Agent | Product(s) |

| This compound | Hydrogen Peroxide / Potassium Permanganate | Nitroso-derivative, Nitro-derivative |

| This compound | Unspecified | Oxo-derivative |

Reduction Reactions: Conversion of Amide to Amine functionalities

The amide functional group in this compound can be reduced to an amine. This transformation typically requires strong reducing agents. For example, lithium aluminum hydride (LiAlH4) is a common reagent used for the reduction of amides to their corresponding amines. chemrevise.org This reaction converts the N-methylpropanamide moiety into a secondary amine, yielding N-methyl-2-aminopropanamine.

| Reactant | Reducing Agent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH4) | N-methyl-2-aminopropanamine |

Nucleophilic Substitution Reactions and Derivative Formation

| Reactant | Electrophile | Product Type |

| This compound | Alkyl Halide | Substituted Amine |

| This compound | Acyl Chloride | Substituted Amide |

Stereochemical Influence on Reaction Kinetics and Selectivity

The presence of a chiral center at the alpha-carbon of this compound introduces a stereochemical dimension to its reactivity, influencing both the speed and the outcome of chemical reactions.

Impact of Chiral Configuration on Nucleophilic Attack Efficiency

The chiral configuration of this compound can significantly affect the efficiency of nucleophilic attack. The spatial arrangement of the substituents around the chiral center can create steric hindrance, influencing the approach of a nucleophile. Research on related amino acid derivatives has shown that the stereochemistry at the alpha-carbon can direct the outcome of reactions such as intramolecular arylations, where deprotonation of the most stable conformer leads to a non-racemic enolate. bris.ac.uk This stereocontrol is crucial in asymmetric synthesis, where achieving a high degree of stereoselectivity is a primary goal.

Kinetic Studies in Stereoselective Coupling Reactions

Kinetic studies of stereoselective coupling reactions involving derivatives of this compound provide insights into the factors governing reaction rates and selectivity. In Suzuki-Miyaura cross-coupling reactions of related β-enamido triflates, the choice of palladium catalyst and its ligands was found to dictate the stereochemical outcome, leading to either retention or inversion of the double bond configuration. beilstein-journals.org Similarly, in Negishi coupling reactions of (2-amido-1-phenylpropyl)zinc compounds, the steric bulk of the β-amido group controlled the diastereoselectivity of the C(sp3)-C(sp2) bond formation. researchgate.net These findings highlight the critical role of steric and electronic factors of the chiral ligand in the transition state, which ultimately determines the kinetic favorability of one stereochemical pathway over another. The racemization risk can be a significant challenge, and controlling parameters like pH and temperature is crucial to maintain enantiomeric purity during reactions.

| Reaction Type | Key Factor Influencing Stereoselectivity | Outcome |

| Suzuki-Miyaura Cross-Coupling | Palladium catalyst ligand | Retention or inversion of configuration beilstein-journals.org |

| Negishi Coupling | Steric bulk of β-amido group | Diastereoselective formation of syn or anti products researchgate.net |

| General Reactions | pH, Temperature | Prevention of racemization |

Mechanistic Elucidation of Key Transformations

The chemical behavior of this compound is characterized by the interplay between its primary amino group and the secondary amide functionality. Understanding the mechanisms of its reactions is crucial for controlling reaction outcomes and designing new synthetic methodologies. This section explores the mechanistic details of its participation in nucleophilic acyl substitution and quinolylation processes, highlighting the role of computational chemistry in these investigations.

Proposed Mechanisms for Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including amides. The general mechanism proceeds through a two-stage process: nucleophilic addition followed by elimination. masterorganicchemistry.comvanderbilt.edu This pathway involves the formation of a transient tetrahedral intermediate. masterorganicchemistry.comlibretexts.orglibretexts.orglscollege.ac.inpressbooks.publibretexts.org

For this compound, a secondary amide, the reaction under basic conditions, such as hydrolysis with a hydroxide (B78521) ion, would follow this established pathway.

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., a hydroxide ion) on the electrophilic carbonyl carbon of the amide. This leads to the formation of a tetrahedral alkoxide intermediate. libretexts.orglscollege.ac.in

Collapse of the Intermediate: The unstable tetrahedral intermediate then collapses. The carbon-oxygen double bond is reformed, accompanied by the expulsion of a leaving group. masterorganicchemistry.comvanderbilt.edu In the case of an amide, the leaving group is an amide anion (in this case, methylamide anion, CH₃NH⁻), which is a very strong base and therefore a poor leaving group. libretexts.orglscollege.ac.in This makes amides relatively unreactive towards nucleophilic acyl substitution compared to other acyl derivatives like acid chlorides or esters. libretexts.orgpressbooks.pub

Proton Transfer: In the final step of a base-promoted hydrolysis, the strongly basic amide anion deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming a carboxylate salt and methylamine (B109427). libretexts.org

Under acidic conditions, the mechanism is modified. The carbonyl oxygen is first protonated, which activates the carbonyl group, making it more electrophilic and susceptible to attack by a weak nucleophile like water. lscollege.ac.inyoutube.com The amino group of the leaving group is also protonated as it is expelled, making it a much better leaving group (a neutral amine instead of an amide anion). youtube.com

The presence of the α-amino group in this compound can influence the reaction. Under basic conditions, the α-amino group remains largely uncharged and can potentially act as an internal nucleophile, though intermolecular reactions are more common. Under acidic conditions, this amino group would be protonated to form an ammonium (B1175870) ion, which could exert an electronic withdrawing effect on the nearby carbonyl group.

Reaction Pathways in Quinolylation Processes Involving this compound

A significant transformation involving this compound is its participation in metal-free quinolylation reactions. Research has demonstrated that the primary amino group of (S)-2-amino-N-methylpropanamide can act as a nucleophile to react with dihydrooxazolo[3,2-a]quinoliniums, yielding (S)-N-methyl-2-(quinolin-2-ylamino)propanamide.

The proposed reaction mechanism proceeds as follows:

Intermediate Generation: Dihydrooxazolo[3,2-a]quinolinium (intermediate 9 ) is generated in situ from its precursor after treatment with hydrogen chloride.

Nucleophilic Attack: The primary amino group of (S)-2-amino-N-methylpropanamide attacks the quinolinium intermediate 9 . This step is crucial and leads to the formation of a new carbon-nitrogen bond.

Intermediate Formation and Aromatization: This nucleophilic attack affords an intermediate which, facilitated by a base such as triethylamine, undergoes elimination and subsequent aromatization to yield the final quinolylated product 6a .

This reaction demonstrates high efficiency, with studies showing that (S)-2-amino-N-methylpropanamide can afford the quinolylated product in a 92% yield. The reaction conditions were optimized, identifying 1-Butanol as the ideal solvent and demonstrating that a higher equivalent of the amino amide substrate increases the product yield.

| Entry | Base | Equivalents of Amino Amide | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Et3N | 1.2 | CH3CN | 55 |

| 2 | Et3N | 1.2 | DCM | 48 |

| 3 | Et3N | 1.2 | THF | 52 |

| 4 | DIPEA | 1.2 | 1-Butanol | 85 |

| 5 | DBU | 1.2 | 1-Butanol | 78 |

| 6 | Et3N | 1.2 | 1-Butanol | 88 |

| 7 | Et3N | 2.0 | 1-Butanol | 95 |

This table is based on data presented in a study on the metal-free quinolylation of amino acid derivatives. Yields were determined by HPLC.

Quantum Chemistry Calculations in Reaction Mechanism Analysis

To gain deeper insight into complex reaction mechanisms, quantum chemistry calculations have become an indispensable tool. These computational methods, particularly Density Functional Theory (DFT), allow for the modeling of transition states and intermediates that may be difficult to observe experimentally. By calculating the potential energy surface of a reaction, researchers can determine activation energies, identify rate-determining steps, and predict reaction pathways.

The application of such computational models is broad. It can be used to:

Elucidate Reaction Mechanisms: By mapping the entire reaction pathway, including all intermediates and transition states.

Predict Reactivity and Selectivity: By comparing the energy barriers for different possible reaction channels.

Refine Reaction Conditions: By providing mechanistic insights that can guide the optimization of parameters like catalysts, solvents, and temperature.

Applications in Advanced Organic Synthesis and Material Science

2-Amino-N-methylpropanamide as a Chiral Building Block

Chirality is a critical feature in modern chemistry, particularly in the development of pharmaceuticals and fine chemicals, where the three-dimensional arrangement of atoms can dictate biological activity and material properties. This compound serves as an important chiral synthon, providing a pre-defined stereocenter for the synthesis of target molecules.

The (S)- and (R)-enantiomers of this compound are utilized as foundational units in the synthesis of enantiomerically pure compounds. The presence of the chiral center derived from the amino acid alanine (B10760859) allows chemists to build complex molecules with a specific, desired stereochemistry. This is paramount in medicinal chemistry, where often only one enantiomer of a drug is responsible for its therapeutic effect, while the other may be inactive or cause undesirable side effects. The use of chiral building blocks like (S)-2-Amino-N-methylpropanamide hydrochloride is a key strategy for developing stereospecific drugs that offer enhanced efficacy. By incorporating this compound, a specific stereocenter is introduced early in a synthetic sequence, guiding the stereochemical outcome of subsequent reactions and avoiding the need for difficult chiral separations later on.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₀N₂O |

| Molecular Weight | 102.14 g/mol |

| IUPAC Name | This compound |

| Synonyms | N-methylalaninamide |

| Chiral Center | Yes, at C2 |

Data sourced from PubChem CID 541493 & 10920456 nih.govnih.gov

In stereoselective reactions, the goal is to control the formation of stereoisomers. Chiral building blocks like this compound play a crucial role in directing the stereochemical course of a reaction. The existing stereocenter on the molecule can influence the approach of reagents, leading to the preferential formation of one diastereomer over another. This concept, known as substrate-controlled stereoselection, is a powerful tool in organic synthesis. aalto.fi For instance, the amine or amide group can coordinate to metal catalysts, creating a rigid, chiral environment that dictates the facial selectivity of reactions at other sites within the molecule or in reacting partners. This strategy is fundamental in processes like stereoselective aldol (B89426) reactions, alkylations, and reductions, enabling the synthesis of complex natural products and pharmaceuticals with high precision. rsc.orgelsevierpure.com

Utilization in Complex Molecule Construction

The reactivity of its functional groups allows this compound to be readily incorporated into larger, more complex molecular architectures through a variety of chemical transformations.

This compound is a documented intermediate in the synthesis of various organic compounds, including pharmaceuticals. Its functional groups—the primary amine and the N-methyl amide—provide two distinct points for chemical modification. The primary amine can undergo a wide range of reactions, such as acylation, alkylation, and reductive amination, to build out molecular complexity. The amide group, while generally less reactive, can be hydrolyzed to the corresponding carboxylic acid or reduced to a secondary amine under specific conditions. This dual functionality makes it a versatile node in a synthetic pathway, allowing for the divergent synthesis of a library of related compounds from a common intermediate.

As a functionalized chiral building block, this compound serves as a precursor in manufacturing processes for specialty chemicals. These are often high-value products where molecular complexity and purity are essential, such as active pharmaceutical ingredients (APIs), agrochemicals, and specialized polymers. The term "precursor" in this context refers to a substance that is incorporated into a later stage of a manufacturing process and forms a significant part of the final product's core structure. unodc.org The use of such advanced precursors streamlines the manufacturing process, making it more efficient and cost-effective by reducing the number of synthetic steps required to reach the final complex target.

Contribution to Peptide Chemistry and N-Methylated Peptide Synthesis

Perhaps one of the most significant applications of the this compound structural motif is in peptide chemistry, specifically in the synthesis of N-methylated peptides. nih.gov N-methylation, the substitution of an amide proton with a methyl group, is a key modification found in many nonribosomal peptide natural products and is a powerful strategy in modern drug design. nih.govnih.gov

N-methylated amino acids are highly desirable building blocks for creating peptide-based drugs with improved pharmacological properties. scielo.org.mx The N-methyl group imparts several beneficial characteristics to a peptide backbone:

Increased Proteolytic Stability: The methyl group sterically hinders the approach of proteases, enzymes that degrade peptides, thus increasing the peptide's half-life in vivo. nih.govnih.gov

Enhanced Membrane Permeability: N-methylation reduces the number of hydrogen bond donors and can increase lipophilicity, which often improves the ability of a peptide to cross cell membranes. nih.govnih.govscielo.org.mx

Conformational Rigidity: The presence of the N-methyl group restricts rotation around the amide bond, locking the peptide into a more defined conformation. This can lead to higher receptor affinity and specificity. nih.gov

This compound is the N-methyl amide of the amino acid alanine. Building blocks with this N-methylated amide structure are crucial for synthesizing peptides that incorporate N-methylated residues. mdpi.com While chemical N-methylation of peptides can be challenging, the incorporation of pre-methylated synthons is an effective strategy. nih.govacs.org The synthesis of peptides containing multiple N-methylated amino acids allows for the creation of libraries of novel, drug-like molecules with properties similar to clinically important nonribosomal peptides like cyclosporin (B1163) A. nih.gov

Table 2: Impact of N-Methylation on Peptide Properties

| Property | Effect of N-Methylation | Rationale |

|---|---|---|

| Resistance to Proteases | Increased | Steric hindrance at the amide bond prevents enzymatic cleavage. nih.govnih.gov |

| Membrane Permeability | Generally Increased | Reduces hydrogen bond donor capacity and can increase lipophilicity. nih.govscielo.org.mx |

| Receptor Binding | Can be enhanced | N-methylation restricts conformation, potentially favoring a bioactive shape. nih.gov |

| Solubility | Can be modified | N-methylation can increase aqueous solubility while also increasing lipophilicity. scielo.org.mx |

Strategies for High-Yielding Peptide Bond Formation with Sterically Hindered Analogues

The formation of a peptide bond involving an N-methylated amino acid like this compound is notoriously difficult. The steric bulk of the N-methyl group hinders the approach of the incoming activated carboxyl group, leading to slow reaction rates and low yields with standard coupling reagents. scielo.org.mx Furthermore, the nucleophilicity of the secondary amine is lower than that of a primary amine. To address these challenges, a variety of highly efficient coupling reagents and advanced synthetic methodologies have been developed.

Onium salt-based coupling reagents are particularly effective for these demanding couplings. uni-kiel.de Reagents such as HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide), HBTU, and PyBOP (benzotriazol-1-yloxytri(pyrrolidino)phosphonium hexafluorophosphate) have become indispensable tools. merckmillipore.comresearchgate.net HATU, in particular, has proven to be highly efficient for sterically demanding couplings, often providing superior yields and minimal racemization even at room temperature. scielo.org.mx These reagents function by converting the carboxylic acid into a highly reactive activated ester (e.g., an OAt-ester in the case of HATU), which is more susceptible to nucleophilic attack by the sterically hindered N-methyl amine. merckmillipore.com

Other specialized reagents have also shown promise. Phosphonium reagents like PyBrOP and halogenophosphonium salts can facilitate efficient and enantiomerization-free couplings. merckmillipore.comtandfonline.com More recent developments include the use of triazine-based reagents like DMTMM and thiuronium salts such as TOTT, which have demonstrated efficacy comparable to HATU in coupling methylated amino acids, sometimes with lower levels of racemization. bachem.com Another approach involves the in-situ generation of highly reactive amino acid fluorides using reagents like TFFH, which are particularly suited for coupling sterically hindered α,α-disubstituted amino acids. bachem.com

Beyond reagent choice, methodological innovations are crucial. Micro-flow chemistry has emerged as a powerful technique, allowing for precise control over reaction time and temperature. This control minimizes side reactions by using highly electrophilic intermediates, such as acyl N-methylimidazolium cations, which can be generated and consumed rapidly to afford high yields of N-methylated peptides in shorter times compared to batch processes. thieme-connect.com

| Coupling Reagent Class | Examples | Mechanism of Action | Key Advantages |

|---|---|---|---|

| Aminium/Uronium Salts | HATU, HBTU, HCTU | Forms highly reactive OAt or OBt esters in situ. | Fast reaction rates, high efficiency for hindered couplings, widely used in SPPS. scielo.org.mxmerckmillipore.com |

| Phosphonium Salts | PyBOP, PyBrOP, BOP | Forms activated esters; PyBrOP generates a reactive acylbromid. | PyBOP avoids carcinogenic byproducts of BOP; PyBrOP is effective for N-methyl amino acids. uni-kiel.demerckmillipore.com |

| Thiuronium Salts | TOTT | Forms a reactive intermediate with the carboxyl group. | Good results for methylated amino acids with potentially lower racemization than other reagents. bachem.com |

| Triazine Derivatives | DMTMM | Activates carboxylic acids for coupling, can be used in aqueous media. | Does not require a tertiary base, minimizing certain side reactions. bachem.com |

| Acid Halide Formers | TFFH, BTC | Generates highly reactive acyl fluorides or chlorides in situ. | Very effective for extremely hindered couplings but may require strict anhydrous conditions. researchgate.netbachem.com |

Application in Solid-Phase Peptide Synthesis (SPPS) for Modified Amino Acid Derivatives

Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling peptides, but the inclusion of N-methylated residues like this compound introduces specific and significant complications. pnas.org The primary challenge remains the low coupling efficiency, which can lead to deletion sequences where the modified amino acid is not incorporated into the growing peptide chain. researchgate.net This is particularly problematic when coupling an amino acid onto an N-terminal N-methyl residue or when creating sequences with consecutive N-methylated amino acids. researchgate.netnih.gov

To overcome poor coupling, researchers often resort to using the highly potent coupling reagents discussed previously, such as HATU or PyAOP, often in combination with extended reaction times or "double coupling" cycles where the coupling step is repeated to drive the reaction to completion. researchgate.netnih.gov

Beyond coupling, N-methylated residues introduce a higher propensity for specific side reactions. One of the most common is the formation of diketopiperazines. When an N-methylated amino acid is the second residue in the chain (at the N-terminus of the resin-bound dipeptide), the increased tendency of the N-methylated peptide bond to adopt a cis conformation greatly facilitates intramolecular cyclization, cleaving the dipeptide from the resin. researchgate.netnih.gov This side reaction severely reduces the yield of the desired full-length peptide.

Furthermore, side reactions can occur during the final cleavage of the peptide from the resin, which is typically performed under strong acidic conditions (e.g., with trifluoroacetic acid). For instance, fragmentation between consecutive N-methyl amino acids has been observed. nih.gov If the N-terminal residue is an acetylated N-methyl amino acid, this group can be lost during TFA cleavage. nih.gov The choice of cleavage conditions and scavengers must be carefully optimized to minimize these degradation pathways.

| Challenge in SPPS | Description | Mitigation Strategy |

|---|---|---|

| Low Coupling Yield / Deletion Sequences | Steric hindrance from the N-methyl group impedes amide bond formation, leading to incomplete reactions. researchgate.net | Use of highly active coupling reagents (e.g., HATU, PyAOP, PyBOP/HOAt); perform double couplings; increase reaction time or temperature. merckmillipore.comnih.gov |

| Diketopiperazine (DKP) Formation | The resin-bound dipeptide cyclizes and cleaves from the resin, especially when the second residue is N-methylated. researchgate.net | Introduce the third amino acid quickly after deprotection of the second; use specialized resins or protecting group strategies. |

| Acid-Catalyzed Side Reactions | During final TFA cleavage, fragmentation between N-methyl residues or loss of N-terminal modifications can occur. nih.gov | Optimize cleavage time and scavenger cocktails; use milder cleavage conditions if possible. |

| Conformational Issues | HPLC profiles of crude N-methyl-rich peptides often show multiple peaks due to slow interconversion of conformers (cis/trans amide bond isomers). nih.gov | Analysis may require heating the sample or using specific HPLC conditions to resolve conformers into a single peak. |

Investigation of Chirality-Dependent Reactivity in Peptide Coupling

The stereochemistry of an amino acid is fundamental to its chemical behavior and the biological activity of the final peptide. In peptide synthesis, maintaining the chiral integrity of each amino acid is paramount. The introduction of N-methylation can exacerbate the risk of epimerization (the loss of stereochemical purity at the α-carbon), and this process is inherently dependent on the chirality of the reactants.

Epimerization during peptide coupling typically occurs through the formation of an oxazolone (B7731731) intermediate when a C-terminal amino acid is activated. While this is less of a concern for the amine component, the coupling conditions required for sterically hindered N-methylated amino acids—often involving strong bases like DIPEA and long reaction times—can create an environment where epimerization of other residues in the peptide chain is possible. mdpi.com For example, the partial epimerization of a residue was observed during a difficult coupling onto an N-methylamino group, a finding attributed to the slow reaction rate under basic conditions, which allows more time for the competing epimerization pathway to occur. mdpi.com

The chirality of the amino acids themselves can directly influence reaction outcomes in a phenomenon known as kinetic resolution. In this process, one enantiomer of a racemic mixture reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the more reactive enantiomer in the product. In the context of peptide synthesis, this means that coupling a chiral peptide with a racemic amino acid could proceed at different rates for the D- and L-enantiomers. Studies on dipeptide-catalyzed reactions have shown that the catalyst can select for the more rapid turnover of a D-amino acid over an L-amino acid, demonstrating a clear chirality-dependent reactivity. pnas.org

| Factor | Influence on Chirality-Dependent Reactivity | Example Outcome |

|---|---|---|

| Base Strength and Steric Hindrance | Strong, non-hindered bases can increase the rate of α-hydrogen abstraction, leading to epimerization. mdpi.com | Use of a hindered base like DIPEA is standard, but prolonged exposure can still lead to epimerization in slow couplings. |

| Coupling Reagent Reactivity | Highly reactive reagents (e.g., HATU) can accelerate the desired coupling, reducing the time available for epimerization. mdpi.com | Faster coupling of the correct stereoisomer minimizes side reactions. |

| Substrate Stereochemistry | The stereochemistry of the coupling partners determines the diastereomeric transition state energies. | Kinetic resolution, where one enantiomer reacts significantly faster than the other. pnas.org |

| Conformational Effects | The inherent conformation dictated by backbone stereochemistry can make certain amine groups more or less accessible for reaction. nih.gov | Selective N-methylation at specific sites based on the peptide's stereochemical sequence. nih.gov |

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Methods for Structural Elucidation and Stereochemical Confirmation

Spectroscopic techniques provide detailed information about the molecular structure and stereochemistry of 2-Amino-N-methylpropanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound. lgcstandards.com ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.

In a typical ¹H NMR spectrum of (S)-2-Amino-N-methylpropanamide hydrochloride in CDCl₃, characteristic signals would include methyl groups resonating between δ 1.3–1.5 ppm and amide protons appearing in the δ 6.8–7.2 ppm region. The coupling patterns and chemical shifts of the protons on the chiral center and the N-methyl group are key indicators of the compound's structure.

Variable temperature NMR studies can be employed to investigate conformational dynamics, such as the rotation around the N-aryl bond in related amide structures. For stereochemical confirmation, comparison of NMR spectra with those of reference standards or the use of chiral shift reagents can help in distinguishing between enantiomers. The absolute configuration of related amino acid derivatives has been established by comparing their optical rotation values with literature data, a process often complemented by NMR analysis. mdpi.com

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C1 (CH₃) | 18.5 |

| C2 (CH) | 50.2 |

| C3 (C=O) | 175.8 |

| C4 (N-CH₃) | 26.1 |

| Note: Predicted values are illustrative and can vary based on the solvent and experimental conditions. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Isotopic Patterns

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the molecular weight and elemental composition of this compound. HRMS can distinguish between compounds with the same nominal mass but different elemental formulas by measuring the mass-to-charge ratio (m/z) to several decimal places. neu.edu.tr This technique validates the molecular formula, C₄H₁₀N₂O, by matching the experimentally observed mass with the calculated exact mass (102.079312947 Da). nih.gov

The isotopic pattern observed in the mass spectrum, particularly the M+1 peak arising from the natural abundance of ¹³C, can further confirm the number of carbon atoms in the molecule. neu.edu.tr Fragmentation patterns observed in the mass spectrum provide additional structural information. For instance, in the GC-MS analysis of this compound, the top peak is observed at m/z 44, which corresponds to a characteristic fragment. nih.gov

Vibrational Circular Dichroism (VCD) and Infrared (IR) Spectroscopy for Absolute Configuration

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.nettuwien.at This technique is particularly powerful for determining the absolute configuration of chiral molecules in solution. The experimental VCD spectrum of an enantiomer is compared with the computationally predicted spectrum for a known absolute configuration. researchgate.net A match between the experimental and calculated spectra confirms the absolute stereochemistry.

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. Characteristic vibrational frequencies for this compound include N-H stretching vibrations for the amine and amide groups (typically in the 3350–3500 cm⁻¹ region), the C=O stretching of the amide I band (around 1680 cm⁻¹), and the C-N stretching of the amide III band (around 1320 cm⁻¹). While standard IR spectroscopy does not distinguish between enantiomers, it is a fundamental tool for confirming the presence of the key functional groups.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are the gold standard for separating mixtures and assessing the purity and enantiomeric composition of chiral compounds like this compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating the enantiomers of this compound and determining its enantiomeric excess (ee). researchgate.netyakhak.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the resolution of chiral amines and amino acid derivatives. yakhak.org

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal separation. yakhak.org The enantiomeric purity of commercial chiral amines has been determined with high accuracy using this method, with enantiomeric impurities observed at levels as low as 0.05%. yakhak.org For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective. sigmaaldrich.com

Table 2: Illustrative Chiral HPLC Method for this compound Enantiomers

| Parameter | Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak) |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Elution Order | (R)-enantiomer before (S)-enantiomer (hypothetical) |

| Note: Conditions are illustrative and require optimization for specific applications. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Amino Amides

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of amino amides. However, due to the polar nature and low volatility of amino acids and their derivatives, derivatization is typically required prior to GC analysis. sigmaaldrich.com Derivatization involves converting the polar functional groups (e.g., -NH₂ and -COOH) into less polar, more volatile derivatives. Common derivatizing agents include silylating reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com

The derivatized analytes are then separated on a GC column and detected by a mass spectrometer. The mass spectrometer provides both quantitative information and structural information based on the fragmentation patterns of the derivatives. nih.gov This method can be used to identify and quantify N-methylated amino acids in complex biological samples. nih.gov While GC-MS is highly sensitive, challenges can arise in separating certain derivatized amino acids and in the detection of specific compounds like tryptophan and glutamine. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Derivatized Species

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful analytical tool for the characterization of derivatized species of this compound. Derivatization is often a necessary step to enhance the analyte's chromatographic retention, improve ionization efficiency, and increase detection sensitivity, particularly for small, polar molecules that are otherwise challenging to analyze by reversed-phase LC-MS. nih.govnih.govmdpi.com

In a typical LC-MS workflow for derivatized this compound, the derivatized sample is injected into the liquid chromatograph. The separation is commonly achieved on a reversed-phase column, where the derivatization imparts hydrophobicity to the analyte, allowing for better retention and separation from other matrix components. mdpi.com The mobile phase composition, often a gradient of water and an organic solvent like acetonitrile (B52724) with additives such as formic acid or ammonium (B1175870) acetate, is optimized to achieve the best chromatographic resolution. nih.govnih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates intact molecular ions or protonated molecules ([M+H]+) of the derivatized analyte, minimizing fragmentation. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing highly specific detection and confirmation of the derivatized this compound. Tandem mass spectrometry (MS/MS) can be further employed for structural elucidation and to enhance selectivity by monitoring specific fragmentation patterns of the derivatized molecule. nih.gov

The choice of derivatization reagent significantly influences the LC-MS analysis. Reagents that introduce a readily ionizable group or a permanent charge can dramatically improve the sensitivity of the analysis. researchgate.net For instance, derivatizing this compound with a reagent containing a quaternary ammonium group would result in a permanently charged derivative, which exhibits excellent ionization efficiency in positive-ion ESI mode.

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Derivatization in chemical analysis involves the chemical modification of a compound to produce a new compound that has properties that are more amenable to a particular analytical method. For a compound like this compound, derivatization can significantly enhance its detection and resolution in various chromatographic techniques.

Pre-Column Derivatization Techniques (e.g., AccQ•Tag Method)

Pre-column derivatization is a common strategy employed before chromatographic analysis to improve the analytical characteristics of the target analyte. The AccQ•Tag method, developed by Waters Corporation, is a prime example of a pre-column derivatization technique widely used for amino acid analysis, and its principles can be applied to primary amines like this compound. nasa.govandrewalliance.com

The core of the AccQ•Tag method is the derivatizing agent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). nasa.gov AQC reacts with the primary amino group of this compound in a simple, rapid, and efficient reaction to form a highly stable, fluorescent derivative. andrewalliance.com This derivatization is typically carried out in a buffered aqueous environment at a slightly alkaline pH to ensure the deprotonation of the amino group, making it a more potent nucleophile. The reaction is often heated for a short period to ensure complete derivatization. nasa.govandrewalliance.com

The resulting AQC-derivatized this compound possesses several advantageous properties for analysis. Firstly, the introduction of the aminoquinoline group imparts significant hydrophobicity, leading to improved retention on reversed-phase HPLC or UPLC columns. lcms.czlcms.cz Secondly, the derivative is highly fluorescent, allowing for sensitive detection using a fluorescence detector. It also has a strong UV chromophore, enabling detection by UV absorbance. lcms.cz This dual detection capability provides flexibility and enhanced specificity. The stability of the AccQ•Tag derivatives ensures reproducible and reliable quantification over time.

| Parameter | Description | Reference |

| Reagent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | nasa.gov |

| Reaction | Reacts with primary and secondary amines | |

| Conditions | Buffered, slightly alkaline pH, often with heating | nasa.gov |

| Benefits | Increased hydrophobicity, fluorescence, and UV absorbance | lcms.czlcms.cz |

| Detection | Fluorescence and/or UV | lcms.cz |

Silylation Reagents for Volatility Enhancement

Silylation is a widely utilized derivatization technique, particularly for gas chromatography (GC) analysis. registech.com It involves the replacement of active hydrogens, such as those in the amino group of this compound, with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. registech.com This process effectively reduces the polarity and increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. registech.com

A variety of silylation reagents are available, each with different reactivities and applications. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.com These reagents are highly reactive and can derivatize amines, amides, and other functional groups. thermofisher.com The addition of a catalyst, such as trimethylchlorosilane (TMCS), can further enhance the reactivity for sterically hindered groups. thermofisher.com

For instance, reacting this compound with BSTFA would replace the active hydrogens on the primary amine with TMS groups. The resulting silylated derivative would be significantly more volatile and less polar than the parent compound, allowing for its separation and detection by GC-MS. The choice of silylation reagent and reaction conditions (e.g., solvent, temperature, reaction time) would need to be optimized to ensure complete derivatization and prevent the formation of byproducts. The t-BDMS derivatives, formed using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are notably more stable towards hydrolysis compared to their TMS counterparts, offering an advantage in terms of sample stability. registech.comthermofisher.com

| Reagent Type | Common Examples | Key Features | Reference |

| Trimethylsilyl (TMS) | BSTFA, MSTFA, TMCS | Increases volatility, reduces polarity, thermally stable. | registech.comthermofisher.com |

| tert-Butyldimethylsilyl (t-BDMS) | MTBSTFA | Forms derivatives with enhanced stability against hydrolysis. | registech.comthermofisher.com |

Chiral Derivatization for Absolute Configuration Assignment (e.g., Marfey's Method, Phenylglycine Methyl Ester)

Determining the absolute configuration of chiral molecules is a critical aspect of stereochemical analysis. For chiral compounds like this compound, which possesses a stereocenter at the alpha-carbon, chiral derivatization is a powerful technique to resolve and identify the enantiomers. This involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by achiral chromatography, typically HPLC.

Marfey's Method: Marfey's method is a well-established technique for the chiral resolution of amino acids and other primary amines. mdpi.comresearchgate.net The classic Marfey's reagent is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). mdpi.comnih.gov When a racemic mixture of this compound is reacted with L-FDAA, two diastereomers are formed: L-FDAA-D-2-Amino-N-methylpropanamide and L-FDAA-L-2-Amino-N-methylpropanamide. These diastereomers can then be separated by reversed-phase HPLC. researchgate.net Typically, the L-D diastereomer elutes later than the L-L diastereomer. researchgate.net By comparing the retention times of the derivatized sample with those of authentic standards of the pure enantiomers derivatized in the same way, the absolute configuration of the original analyte can be determined. mdpi.comnih.gov Various analogs of Marfey's reagent have been developed to improve resolution and sensitivity. nih.gov

Phenylglycine Methyl Ester (PGME): Phenylglycine methyl ester (PGME) is another effective chiral derivatizing agent used for determining the absolute configuration of chiral carboxylic acids and amines. acs.orgresearchgate.netnih.gov In the context of this compound, the amino group can be coupled with a chiral carboxylic acid, and then the resulting amide can be analyzed. Alternatively, and more directly for an amine, a related approach using a chiral isocyanate derived from phenylglycine could be employed. However, the more common application of PGME involves the derivatization of carboxylic acids. acs.orgresearchgate.net A strategy for this compound could involve its hydrolysis to the corresponding amino acid, followed by derivatization with (R)- and (S)-PGME. The resulting diastereomeric amides can be separated and analyzed by LC-MS. researchgate.netnih.gov The elution order of the diastereomers can then be used to assign the absolute configuration of the original amino acid. acs.org

| Method | Chiral Derivatizing Agent | Principle | Reference |

| Marfey's Method | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) and its analogs | Formation of diastereomers with distinct retention times on achiral HPLC. | mdpi.comresearchgate.netnih.gov |

| Phenylglycine Methyl Ester (PGME) | (R)- and (S)-Phenylglycine methyl ester | Formation of diastereomeric amides, separable by LC-MS, to determine absolute configuration. | acs.orgresearchgate.netnih.gov |

Quantitative Analysis of Impurities and Method Optimization

The quantitative analysis of impurities is a critical aspect of quality control for any chemical compound. For this compound, this involves the development and validation of analytical methods capable of detecting, identifying, and quantifying any potential impurities. Method optimization is a crucial step in this process to ensure the accuracy, precision, and reliability of the results.

The development of a quantitative method for impurities often begins with the selection of an appropriate analytical technique. Reversed-phase HPLC with UV or mass spectrometric detection is a common choice for non-volatile impurities. ijbpas.com For volatile impurities, gas chromatography (GC) with a flame ionization detector (FID) or MS is typically used.

Method optimization involves systematically adjusting various parameters to achieve the desired performance characteristics. For an HPLC method, this includes:

Column Selection: Choosing a column with the appropriate stationary phase chemistry (e.g., C18, C8) and dimensions to achieve optimal separation of the main compound from its impurities.

Mobile Phase Composition: Optimizing the mobile phase solvents and their gradient to resolve all potential impurities from the main peak and from each other. ijbpas.com The pH of the mobile phase can also be a critical parameter for ionizable compounds. thermofisher.com

Flow Rate and Temperature: Adjusting the flow rate and column temperature can influence resolution and analysis time. ijbpas.com

Detector Wavelength: For UV detection, selecting a wavelength where the main compound and all impurities have adequate absorbance. ijbpas.com

Once the method is optimized, it must be validated according to established guidelines. This process typically includes the evaluation of:

Linearity: Demonstrating a linear relationship between the detector response and the concentration of the impurity over a specified range. ijbpas.com

Accuracy: Assessing the closeness of the measured value to the true value.

Precision: Evaluating the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). lcms.cz

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of an impurity that can be reliably detected and quantified, respectively. lcms.cz

Specificity: Ensuring that the method is able to assess the analyte unequivocally in the presence of components that may be expected to be present.

Robustness: Assessing the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The use of internal or external standards is essential for accurate quantification. thermofisher.com For complex matrices, sample preparation techniques such as solid-phase extraction (SPE) may be necessary to remove interfering components before analysis. researchgate.net

| Validation Parameter | Description | Reference |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | ijbpas.com |

| Accuracy | The closeness of agreement between the value which is accepted as a true value and the value found. | |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | lcms.cz |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | lcms.cz |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | lcms.cz |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |

Computational and Theoretical Investigations

Conformational and Energetic Analysis

The biological function and physical properties of peptide-like molecules are intrinsically linked to their preferred three-dimensional structures or conformations. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies to identify the most stable forms.

Ab initio (Latin for "from the beginning") quantum chemistry methods are used to study the structural features of dipeptides by solving the Schrödinger equation without relying on experimental data. researchgate.net These calculations help elucidate the effects of local interactions on the molecule's geometry, including bond lengths, angles, and dihedral angles. researchgate.net

For model dipeptides, such as the closely related alanine (B10760859) dipeptide (Ac-Ala-NH₂), these methods have been used to characterize the potential energy landscape. nih.gov Studies have shown that the stabilization of certain conformers is due to the formation of intramolecular hydrogen bonds. For instance, the C₇ conformer is stabilized by a seven-membered ring formed by a hydrogen bond between a carbonyl oxygen and an amide hydrogen. nih.gov Another significant conformer is the fully extended C₅ structure. nih.gov The relative energy difference between these conformers is typically small, often less than 1 kcal/mol, and can vary depending on the specific ab initio method and basis set used in the calculation. nih.gov A systematic exploration of the conformational space is crucial, often starting with numerous potential geometries to ensure all low-energy minima are located. acs.org

Table 1: Relative Energies of Common Dipeptide Conformers (Representative Data)

| Conformer | Description | Typical Relative Energy (kcal/mol) | Stabilizing Interaction |

|---|---|---|---|

| C₇ | Seven-membered hydrogen-bonded ring | 0.0 | Intramolecular H-bond |

| C₅ | Extended backbone | ~0.3 - 0.8 | Minimal steric hindrance |

| α-helix | Helical turn | Higher energy minimum | Dihedral angle constraints |

| α-D | Right-handed alpha-helical region | Often a high free energy minimum | Dihedral angle constraints |

Note: Data is representative of model dipeptides like Ac-Ala-NH₂ as found in computational studies. nih.gov

The potential energy surface (PES) is a conceptual and mathematical landscape that describes the energy of a molecule as a function of its geometry. libretexts.org For dipeptides, the PES is most famously explored by varying the backbone dihedral angles, known as Ramachandran angles (φ and ψ). researchgate.netresearchgate.net

Electronic Structure and Bonding Analysis

Beyond just geometry, computational methods can probe the electronic distribution within a molecule to understand the nature of its chemical bonds and non-covalent interactions.

Density Functional Theory (DFT) is a widely used computational method for studying chemical reactions. It can be employed to locate the structures of transition states—the highest energy point along a reaction pathway—and calculate their energies. scielo.br This "activation energy" is critical for determining the rate of a chemical process.

In the context of peptide chemistry, DFT calculations have been used to investigate reaction mechanisms such as transamidation and deamidation. mdpi.commdpi.com For example, in studying the deamidation of asparagine residues, DFT (specifically the B3LYP functional) was used to optimize the geometries of transition states and intermediates. mdpi.com These calculations can reveal how adjacent amino acid residues influence the activation barrier of a reaction. mdpi.com Similarly, DFT has been used to model the catalytic cycle of transamidation reactions, identifying key intermediates and transition states to propose a plausible mechanism. mdpi.com The calculated energies help to understand which pathways are more favorable. nih.gov

Natural Bond Orbital (NBO) analysis is a technique used to interpret the results of a quantum chemical calculation by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals. youtube.com This allows for the identification and quantification of stabilizing interactions within a molecule. nih.gov

A key application of NBO analysis in peptides is the study of hydrogen bonds. The strength of an intramolecular hydrogen bond can be estimated by calculating the second-order perturbation theory energy, E(2), which corresponds to the delocalization of electron density from a lone pair (LP) of a donor atom to the antibonding orbital (σ) of an acceptor bond (e.g., LP(O) → σ(N-H)). nih.govmdpi.com NBO analysis has also been crucial in identifying and quantifying other, weaker interactions, such as n→π* interactions between carbonyl groups, which contribute significantly to the stability of protein structures. researchgate.net Studies have shown that these interactions can contribute stabilization energies on the order of 0.77 kcal/mol. researchgate.net

Table 2: NBO Analysis of Stabilizing Interactions in Dipeptide Models (Representative Data)

| Interaction Type | Donor Orbital | Acceptor Orbital | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| Intramolecular H-Bond | LP (O) | σ* (N-H) | 2.0 - 10.0 |

| n→π Interaction* | LP (O) | π* (C=O) | 0.5 - 2.5 |

| Hyperconjugation | σ (C-H) | σ* (C-C) | 0.5 - 5.0 |

Note: Values are representative and depend heavily on the specific molecule, conformation, and level of theory used. youtube.commdpi.comresearchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a broad range of computational techniques used to represent and study the behavior of molecules. For peptides, this often involves molecular dynamics (MD) simulations, which use classical mechanics and force fields (like AMBER and CHARMM) to simulate the movement of atoms over time. nih.gov

These simulations can explore the conformational space of a dipeptide on a much longer timescale than is feasible with quantum mechanical methods alone. nih.gov By simulating the molecule in a solvent, such as water, researchers can observe how the environment affects conformational equilibria. nih.gov For example, MD simulations can reveal the different conformations a dipeptide can access and the frequency of transitions between them, providing a dynamic picture that complements the static view from PES scans. nih.gov This approach is valuable for understanding how modifications, such as N-methylation, might restrict the available conformations, which in turn can impact biological activity. nih.gov

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jscimedcentral.com This method is crucial in drug design for understanding how a ligand, such as 2-Amino-N-methylpropanamide, might interact with a biological target, typically a protein or a nucleic acid. The process involves predicting the binding mode and affinity of the ligand to the target's binding site.

While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of this technique can be illustrated by examining studies on structurally related alaninamide derivatives. These studies provide a framework for how this compound would be investigated. For instance, research on novel alaninamide derivatives has explored their potential as anticonvulsant agents by presumably docking them into the binding sites of relevant neurological targets. mdpi.comacs.orgnih.gov

A hypothetical molecular docking study of this compound would involve the following steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized for its lowest energy conformation. nih.gov Simultaneously, the 3D structure of a potential biological target would be obtained from a protein database.

Defining the Binding Site: The active site of the target protein, where the natural substrate or another ligand binds, would be identified.

Docking Simulation: Using specialized software, the this compound molecule would be placed into the defined binding site in a multitude of possible orientations and conformations.

Scoring and Analysis: Each of these poses would be evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores, indicating the most stable interactions, would then be analyzed to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding.

For example, in a study of tripeptides targeting the μ-opioid receptor, the binding energy and inhibition constant (Ki) were key parameters calculated to assess the ligand-receptor complex stability. jscimedcentral.com Similar parameters would be calculated for this compound.

Table 1: Hypothetical Molecular Docking Results for this compound and Related Analogs against a Putative Target

| Compound | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues |

| This compound | -5.8 | 85.2 | Asp114, Phe289, Tyr326 |

| Analog A (with benzyl (B1604629) group) | -7.2 | 12.5 | Tyr116, Phe289, Trp318 |

| Analog B (with hydroxyl group) | -6.1 | 65.7 | Asp114, Ser192, Tyr326 |

This table is illustrative and based on typical data from molecular docking studies of similar small molecules.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds based on their structural features.

The development of a QSAR model for a series of compounds including this compound would involve these key stages:

Data Set Collection: A dataset of structurally related compounds with experimentally determined biological activities (e.g., anticonvulsant efficacy) would be compiled. mdpi.comnih.gov

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological features.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability.

Studies on alaninamide derivatives have established structure-activity relationships (SAR) that form the foundation for QSAR models. For instance, research has shown that substitutions on the benzyl group of certain alaninamide derivatives significantly influence their antiseizure activity. mdpi.com Specifically, electron-withdrawing groups at certain positions of the aromatic ring were found to enhance activity.

Table 2: Sample Data for a QSAR Study of Alaninamide Derivatives

| Compound ID | Structure | LogP | Molecular Weight ( g/mol ) | Experimentally Determined Activity (ED50, mg/kg) |

| 1 | This compound | -1.0 nih.gov | 102.14 nih.gov | (Reference Compound) |

| 2 | (Benzyloxy)benzyl)propanamide derivative 5 | 3.5 | 312.4 | 48.0 mdpi.com |

| 3 | (Benzyloxy)benzyl)propanamide derivative 6 (2-F) | 3.7 | 330.4 | (Highly Active) mdpi.com |

| 4 | (Benzyloxy)benzyl)propanamide derivative 17 (4-OCH3) | 3.6 | 342.4 | (Moderately Active) mdpi.com |

This table presents a simplified dataset to illustrate the types of information used in a QSAR study. The activities are based on published research on alaninamide derivatives. mdpi.com

A resulting QSAR equation might take a general form like:

Activity = c0 + (c1 * Descriptor 1) + (c2 * Descriptor 2) + ...